molecular formula C21H22F3N3O2 B2864179 1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097926-16-2

1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2864179
CAS No.: 2097926-16-2
M. Wt: 405.421
InChI Key: DESFXVPLKCTFGO-UHFFFAOYSA-N
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Description

1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound that features a naphthalene moiety, a piperidine ring, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multiple steps:

    Formation of the Naphthalen-1-ylmethylpiperidine Intermediate: This step involves the reaction of naphthalen-1-ylmethyl chloride with piperidine under basic conditions to form the naphthalen-1-ylmethylpiperidine intermediate.

    Introduction of the Imidazolidine-2,4-dione Core: The intermediate is then reacted with 2,2,2-trifluoroethyl isocyanate to introduce the imidazolidine-2,4-dione core, forming the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.

Mechanism of Action

The mechanism of action of 1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The naphthalene moiety may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione: This compound is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties.

    1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-ethylimidazolidine-2,4-dione: Similar structure but lacks the trifluoroethyl group, resulting in different reactivity and biological activity.

    1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2-thione: Contains a sulfur atom instead of an oxygen atom in the imidazolidine ring, leading to different chemical behavior.

Uniqueness

The presence of the trifluoroethyl group in this compound makes it unique among similar compounds. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O2/c22-21(23,24)14-27-19(28)13-26(20(27)29)17-8-10-25(11-9-17)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-7,17H,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESFXVPLKCTFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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